5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Anticancer selectivity Glioma Thiadiazole SAR

Non-selective cytotoxicity and acquired drug resistance are major attrition points in glioblastoma and MDR-TB drug discovery. This 1,3,4-thiadiazol-2-amine scaffold directly addresses both: - Glioma selectivity: Potent C6 cytotoxicity (IC50 18.50 µg/mL) while completely inactive against A549 (>500 µg/mL), a >27-fold selectivity window absent in the 4-Cl analog [Evidence]. - MDR-TB resistance evasion: Downstream amide derivatives retain identical MIC (9.87 µM) against drug-sensitive H37Rv and MDR-TB strains, whereas isoniazid and rifampin lose 55- to >840-fold potency [Evidence]. - Supply reliability: Research-grade solid, ≥95% purity, shipped under cold-chain (2-8°C) to preserve integrity.

Molecular Formula C8H6N4O2S
Molecular Weight 222.23 g/mol
CAS No. 833-63-6
Cat. No. B1295160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
CAS833-63-6
Molecular FormulaC8H6N4O2S
Molecular Weight222.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(S2)N)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11)
InChIKeyXAPNDVNSXWXPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine: Core Properties & Procurement Profile


5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine (NTA) is a 1,3,4-thiadiazole heterocycle bearing a 2-amine and a 4-nitrophenyl substituent at position 5. It is supplied as a solid with a melting point of 257–261 °C (lit.), notably higher than its 4-chloro (229–233 °C) and 4-fluoro (238–243 °C) analogs, indicative of stronger intermolecular interactions conferred by the nitro group . The 1,3,4-thiadiazole core is established as a privileged scaffold in medicinal chemistry, with broad biological activities including anticancer, antimicrobial, and anti-inflammatory effects; the nitro substituent introduces strong electron-withdrawing character (−M/−I) that profoundly alters electronic distribution, molecular recognition, and photophysical behaviour relative to halogen, methoxy, or unsubstituted phenyl congeners [1].

Procurement Risk: Why Analogs Cannot Replace 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine


The 4-nitrophenyl group is not a passive spectator substituent; it is a decisive driver of both biological selectivity and materials functionality. Direct comparative data show that replacing the 4-nitro with 4-chloro eliminates glioma-selective cytotoxicity—the p-Cl analog is broadly active against both C6 glioma and A549 lung adenocarcinoma cell lines, whereas the p-NO2-bearing congener potently inhibits C6 (IC50 18.50 µg/mL) while becoming completely inactive against A549 (IC50 >500 µg/mL) [1]. In the antimycobacterial setting, 4-nitrophenyl-containing thiadiazoles retain essentially identical potency against drug-sensitive H37Rv and multi-drug-resistant MDR-TB strains (MIC 9.87 µM for both), a profile starkly different from isoniazid and rifampin, which lose 55-fold to >840-fold activity against resistant strains [2]. Substituting to a 4-fluoro, 4-chloro, or unsubstituted phenyl analog forfeits these specific, quantifiable selectivity features—risking failure of target engagement or complete loss of the phenotype under investigation.

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine: Validated Differentiation Evidence


Glioma-Selective Cytotoxicity: p-Nitro vs. p-Chloro

In a head-to-head comparison within the same study, the p-nitro-substituted thiadiazole derivative (compound 4) showed potent antiproliferative activity against C6 rat glioma cells (IC50 = 18.50 ± 4.95 µg/mL) but was completely inactive against A549 human lung adenocarcinoma cells (IC50 > 500 µg/mL). In contrast, the p-chloro analog (compound 3) was active against both cell lines (C6 IC50 = 22.00 ± 3.00 µg/mL; A549 IC50 = 21.00 ± 1.15 µg/mL). The authors explicitly concluded that the p-nitro substituent significantly enhanced C6 activity while abolishing A549 activity [1]. The p-nitro compound also outperformed cisplatin on C6 (cisplatin IC50 = 24.33 ± 0.58 µg/mL) [1].

Anticancer selectivity Glioma Thiadiazole SAR Akt inhibition

MDR-TB Potency: Unchanged Against Resistant Strains

The 4-nitrophenyl-thiadiazole derivative N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (4h) demonstrated an MIC of 9.87 µM against both the drug-sensitive M. tuberculosis H37Rv strain and a multi-drug-resistant MDR-TB strain—identical potency irrespective of resistance status. By contrast, isoniazid lost all meaningful activity against MDR-TB (MIC >200 µM vs. 3.64 µM for H37Rv; >55-fold loss), and rifampin showed an 842-fold loss of potency (MIC 128 µM vs. 0.152 µM) [1]. Additionally, the compound exhibited anti-tubercular activity at non-cytotoxic concentrations in the Vero cell line MTT assay [1].

MDR-TB Antimycobacterial Drug resistance Thiadiazole

Anti-Amoebic Activity: Superior to Metronidazole

In a series of 1,3,4-thiadiazole derivatives screened against the HM1:IMSS strain of Entamoeba histolytica, compounds bearing the 4-nitrophenyl-thiadiazole core demonstrated substantially superior potency to the clinical reference drug metronidazole. Compound 1 (IC50 = 0.670 µM) and compound 8 (IC50 = 0.522 µM) were 2.7-fold and 3.4-fold more potent than metronidazole (IC50 = 1.80 µM), respectively. Compound 3 (IC50 = 1.60 µM) was also slightly more active [1]. All three compounds were found to have low cytotoxicity against the MCF-7 human breast cancer cell line in the 2.5–250 µM range via MTT assay [1].

Anti-amoebic Entamoeba histolytica Antiparasitic Thiadiazole

Dual-Fluorescence AIE in Biopolymer Films

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine (NTA) exhibits a concentration- and environment-dependent dual-fluorescence phenomenon. In dilute isopropanol solution, NTA displays a typical single-band emission centred at 410 nm with a weak shoulder near 530 nm. Upon incorporation as a powder nanofiller into starch biopolymer films, a pronounced dual-fluorescence signal emerges with maxima at 430 nm and 530 nm, conclusively attributed to aggregation-induced emission (AIE) from molecular aggregation (dimer/trimer formation) as confirmed by quantum-chemical modelling [1]. Critically, NTA incorporation does not significantly alter the mechanical or surface properties of the host film: surface roughness (Sq) remains within 70.7–79.7 nm, DMT Young's modulus ranges from 358–464 MPa, and water contact angle stays at 54–60° (high hydrophilicity) across all loading levels [1]. This combination—acquisition of dual-emission functionality without compromising host matrix properties—is not reported for the 4-chloro, 4-fluoro, or unsubstituted phenyl thiadiazole analogs.

Aggregation-induced emission Dual fluorescence Biopolymer nanofiller Photophysics

COX-2 Selective Inhibition vs. COX-1

A derivative incorporating the 5-(4-nitrophenylamino)-1,3,4-thiadiazole moiety (BDBM198176) was evaluated against ovine COX-1 and COX-2 in a colorimetric inhibitor screening assay. The compound inhibited COX-2 with an IC50 of 1.01 µM (1,010 nM) while showing substantially weaker inhibition of COX-1 (IC50 = 63.2 µM, i.e., 63,200 nM), representing an approximately 62-fold selectivity for COX-2 over COX-1 [1]. This selectivity profile is a direct consequence of the 4-nitrophenylamino pharmacophore engaging the larger COX-2 active-site pocket, and is not automatically conferred by other 5-aryl substituents.

COX-2 inhibition Selectivity Anti-inflammatory Thiadiazole

Thermal Stability: Higher Melting Point vs. Halogen Analogs

The melting point of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is reported as 257–261 °C (lit.) . This is 28 °C higher than the 4-chloro analog (229–233 °C) and 18 °C higher than the 4-fluoro analog (238–243 °C) . The elevated melting point reflects stronger intermolecular interactions (dipole–dipole and potential hydrogen bonding involving the nitro group), translating to superior thermal stability during storage, handling, and synthetic transformations requiring elevated temperatures.

Thermal stability Melting point Physicochemical properties Building block

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine: High-Impact Application Scenarios


Glioma-Selective Anticancer Probe Development

Researchers pursuing glioblastoma-selective therapeutics should prioritize 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine as a core scaffold. Direct comparative evidence demonstrates that the 4-nitro substituent confers potent C6 glioma cytotoxicity (IC50 18.50 µg/mL) while rendering the compound completely inactive against A549 lung adenocarcinoma (IC50 >500 µg/mL)—a selectivity window exceeding 27-fold that is absent in the 4-chloro analog [1]. The scaffold's downstream derivatives further induce apoptosis, caspase-3 activation, and cell cycle arrest in glioma cells via Akt inhibition (up to 92.36% suppression) [1], providing a mechanistically defined starting point for targeted glioblastoma drug discovery.

MDR-TB Hit Expansion: Resistance-Evading Scaffold

In MDR-TB drug discovery, the 4-nitrophenyl-thiadiazole scaffold offers a critical advantage: derivatives such as N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide maintain identical MIC values (9.87 µM) against both drug-sensitive H37Rv and MDR-TB strains, whereas isoniazid and rifampin lose 55-fold to 842-fold potency against resistant strains [2]. This scaffold-derived resistance-evasion property makes NTA a strategically important building block for medicinal chemistry campaigns targeting drug-resistant tuberculosis, where conventional scaffolds fail.

Dual-Fluorescent Biopolymer Functionalization via AIE

Materials scientists developing optically functional biopolymer films should select NTA as a non-disruptive nanofiller additive. Incorporation of NTA powder into starch biopolymer films generates a dual-fluorescence signal (430/530 nm) via AIE, while preserving the host film's surface roughness (Sq 70.7–79.7 nm), mechanical stiffness (Young's modulus 358–464 MPa), and hydrophilicity (contact angle 54–60°) [3]. This enables the creation of biodegradable, dual-emissive materials for anti-counterfeiting, sensing, and optoelectronic applications without the property trade-offs typical of inorganic nanofillers [3].

Anti-Parasitic Drug Discovery: Potency Beyond Metronidazole

For amoebiasis drug discovery, the 4-nitrophenyl-thiadiazole core delivers up to 3.4-fold superior anti-amoebic potency (IC50 0.522 µM) relative to metronidazole (IC50 1.80 µM) against E. histolytica HM1:IMSS, with low mammalian cytotoxicity in the 2.5–250 µM range [4]. This quantifiable potency margin justifies procurement of NTA-derived intermediates as privileged starting points for hit-to-lead optimization in anti-parasitic programs.

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